Benzimidazole perylene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1H-benzimidazole;perylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFVSJBFGYDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619952 | |
| Record name | 1H-Benzimidazole--perylene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79534-91-1 | |
| Record name | 1H-Benzimidazole--perylene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Benzimidazole Perylene Derivatives
Conventional Synthetic Routes to Perylene (B46583) Bisbenzimidazoles (PTCBIs) and Related Frameworks
Conventional methods for synthesizing perylene bisbenzimidazoles (PTCBIs) have been established for decades and typically involve high-temperature condensation reactions.
The most common and direct route to symmetrical PTCBIs is the condensation reaction between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and an ortho-diamine, typically o-phenylenediamine (B120857). ekb.egmetu.edu.tr This reaction involves heating the precursors in a high-boiling point solvent, such as quinoline (B57606), imidazole (B134444), or 1-chloronaphthalene (B1664548), often in the presence of a catalyst like zinc acetate (B1210297). metu.edu.trnih.gov The reaction is temperature-dependent and can lead to the formation of two non-centrosymmetric regioisomers: the cis and trans forms of the PTCBI product. metu.edu.tr The separation of these isomers can be challenging using standard purification techniques like recrystallization or column chromatography. ekb.egdntb.gov.ua
For instance, heating PTCDA with an excess of o-phenylenediamine in 1-chloronaphthalene at 240–250 °C for several hours yields a mixture of cis and trans PTCBI isomers. nih.gov Similarly, reactions in molten imidazole with a zinc acetate catalyst are also a common procedure. metu.edu.tr
Table 1: Conventional Synthesis of Symmetrical Perylene Bisbenzimidazoles
| Perylene Precursor | Diamine Precursor | Reaction Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | o-phenylenediamine | 1-chloronaphthalene, 240-250 °C, 3 h | cis/trans-Perylene bisbenzimidazole | ~90% (unpurified) | nih.gov |
| PTCDA | o-phenylenediamine | Imidazole, Zinc Acetate, 140 °C | cis/trans-Perylene bisbenzimidazole | High | nih.gov |
| 1,6,7,12-Tetrachloroperylene dianhydride | o-phenylenediamine | Quinoline, Zinc Chloride, reflux | 1,6,7,12-Tetrachloro-PTCBI | Satisfactory | researchgate.net |
The synthesis of asymmetrically substituted benzimidazole (B57391) perylenes, where the two benzimidazole units are different or where only one benzimidazole unit is present, requires more complex, multi-step strategies. A common approach for creating asymmetric perylene derivatives is to first synthesize a mono-anhydride intermediate. uni-bayreuth.de
This can be achieved through the controlled partial hydrolysis of a symmetrical perylene bisimide or a perylene tetraester. uni-bayreuth.de For example, a symmetrical N,N'-dialkyl perylene bisimide can be hydrolyzed under basic conditions (e.g., KOH in tert-butanol) to yield a perylene monoimide monoanhydride. uni-bayreuth.de This mono-anhydride intermediate can then be reacted with a specific o-phenylenediamine derivative to form an asymmetric perylene imide-benzimidazole. uni-bayreuth.de
A more direct route to an asymmetric bisbenzimidazole involves a stepwise condensation. First, PTCDA is reacted with one equivalent of a substituted o-phenylenediamine to form a perylene mono-benzimidazole mono-anhydride. This intermediate is then isolated and reacted with a second, different o-phenylenediamine to yield the asymmetrically substituted PTCBI. This modular approach allows for the precise installation of different functional groups on either side of the perylene core. researchgate.net For example, a mono-anhydride was synthesized and subsequently condensed with a different diamine in the presence of zinc acetate in quinoline at 140 °C for 12 hours. researchgate.net
Condensation Reactions of Perylene Tetracarboxylic Anhydrides with Diamines
Green Chemistry Approaches in Benzimidazole Perylene Synthesis
In response to the environmental concerns associated with traditional high-temperature, solvent-based syntheses, several green chemistry approaches have been developed for preparing this compound derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.
A notable green synthetic route is the solvent-free solid-state condensation of PTCDA and o-phenylenediamine. bgsu.edu This process involves heating the solid reactants together, typically with a catalytic amount of zinc acetate. bgsu.edu The reaction proceeds efficiently at elevated temperatures (e.g., 250-300 °C), and the product can be isolated and purified directly by train sublimation, a solvent-free purification technique. bgsu.edu This method not only avoids the use of high-boiling, toxic solvents but also simplifies the workup procedure, leading to high yields of very pure products. bgsu.edu Yields for this solid-state method are often comparable or superior to traditional solution-based procedures. bgsu.edu
Table 2: Solvent-Free Synthesis of Perylene Bisbenzimidazole (PTCBI)
| Precursors | Catalyst | Temperature (°C) | Time (h) | Yield (after sublimation) | Reference |
|---|---|---|---|---|---|
| PTCDA, o-phenylenediamine | Zn(OAc)₂ | 300 | 3 | ~85% | bgsu.edu |
| Naphthalene tetracarboxylic dianhydride, o-phenylenediamine | Zn(OAc)₂ | 250 | 3 | 92% | bgsu.edu |
The search for environmentally benign catalysts and reaction media is a cornerstone of green chemistry. For PTCBI synthesis, zinc acetate (Zn(OAc)₂) is a commonly used and relatively mild Lewis acid catalyst that has proven effective in both solvent-based and solvent-free reactions. nih.govbgsu.edu
Microwave-assisted synthesis has emerged as a powerful green technique. mdpi.compreprints.orgasianpubs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields by providing rapid and uniform heating. mdpi.compreprints.org For the synthesis of general benzimidazole derivatives, microwave-assisted reactions of o-phenylenediamine with carboxylic acids or aldehydes have been shown to proceed in high yields (80-99%) in just a few minutes, sometimes even without a catalyst. mdpi.comasianpubs.org The use of erbium triflate (Er(OTf)₃) as a catalyst under microwave conditions has also been reported to be highly efficient for benzimidazole synthesis. mdpi.compreprints.org
Furthermore, hydrothermal synthesis using only water as the reaction medium represents another green approach. nih.govrsc.org High-purity symmetrical perylene bisimides have been obtained via hydrothermal condensation without the need for organic solvents or catalysts. rsc.org This principle has been extended to the synthesis of perinone (naphthalene tetracarboxylic acid bisbenzimidazole), a related compound, which can be synthesized in high-temperature water without any catalysts, and the reaction can be accelerated by microwave irradiation. nih.gov
Solvent-Free Solid-State Reactions
Functionalization and Derivatization Strategies for this compound Core and Imide Positions
The electronic and physical properties of benzimidazole perylenes, such as their solubility, absorption spectra, and charge transport characteristics, can be precisely tuned by introducing functional groups at the perylene core (the "bay" positions: 1, 6, 7, and 12) or on the benzimidazole units themselves. dntb.gov.uaresearchgate.net
Functionalization of the perylene core is typically achieved by starting with a pre-functionalized PTCDA derivative. researchgate.net For example, chlorination or bromination of PTCDA provides reactive handles for subsequent nucleophilic substitution or cross-coupling reactions. researchgate.netmdpi.com Reacting 1,6,7,12-tetrachloroperylene dianhydride with o-phenylenediamine yields a tetrachlorinated PTCBI. researchgate.net These halogen atoms can then be replaced with other groups. Similarly, starting with 1,6,7,12-tetraphenoxyperylene (B15163436) dianhydride leads to the corresponding tetraphenoxy-PTCBI, which exhibits altered solubility and electronic properties compared to the unsubstituted parent molecule. metu.edu.tr These bay-area substituents can induce a twist in the perylene backbone, which disrupts intermolecular π-π stacking and can improve solubility. dntb.gov.ua
Derivatization of the benzimidazole moiety is accomplished by using a substituted o-phenylenediamine in the initial condensation reaction. Attaching alkyl or alkoxy groups to the diamine precursor is a common strategy to enhance the solubility of the final PTCBI product. researchgate.net This is crucial as the planar, extended aromatic system of PTCBI often leads to poor solubility, limiting its processability for applications in organic electronics. The introduction of long or branched alkyl chains onto the benzimidazole unit can effectively prevent aggregation. mdpi.com
Table 3: Examples of Functionalization Strategies for Benzimidazole Perylenes
| Functionalization Position | Strategy | Precursors | Resulting Derivative | Effect of Functionalization | Reference |
|---|---|---|---|---|---|
| Perylene Core (Bay Area) | Use of substituted dianhydride | 1,6,7,12-Tetrachloroperylene dianhydride, o-phenylenediamine | 1,6,7,12-Tetrachloro-PTCBI | Modifies electronic properties, poor solubility | researchgate.net |
| Perylene Core (Bay Area) | Use of substituted dianhydride | 1,6,7,12-Tetraphenoxyperylene dianhydride, o-phenylenediamine | 1,6,7,12-Tetraphenoxy-PTCBI | Shifts absorption to longer wavelengths, modifies electron deficiency | metu.edu.tr |
| Benzimidazole Unit | Use of substituted diamine | PTCDA, 4,5-dialkoxy-o-phenylenediamine | PTCBI with alkoxy substituents | Improves solubility, can induce liquid crystalline phases | researchgate.net |
| Asymmetric (Imide/Benzimidazole) | Stepwise condensation via mono-anhydride intermediate | PTCDA, two different o-phenylenediamines | Asymmetrically substituted PTCBI | Allows for fine-tuning of donor-acceptor properties | researchgate.net |
Bay-Region Substitution Effects on Molecular Architecture
Substitution at the bay region of the perylene core has a profound impact on the molecular architecture and, consequently, the material's properties. Introducing substituents into these positions leads to significant steric hindrance, forcing the planar perylene skeleton to twist. mdpi.com This distortion of the π-system is a critical strategy for modulating the electronic and optical characteristics of the molecule.
Historically, the functionalization of the perylene core often begins with halogenation, creating reactive sites for subsequent nucleophilic substitution reactions. mdpi.commdpi.com For instance, 1,6,7,12-tetrachlorinated or 1,7-dibrominated perylene diimides (PDIs) are key intermediates for introducing a variety of functional groups. mdpi.com The introduction of electron-donating groups, such as phenoxy or alkylamino moieties, at the bay positions can cause a red-shift in the absorption and emission spectra. mdpi.comekb.eg This is attributed to the electronic perturbation of the perylene π-system. mdpi.com
The degree of twisting in the perylene backbone is directly related to the size and number of the bay-region substituents. For example, a 1,7-dibromo-PDI exhibits a twist angle of 31.7°, while a 1,6,7,12-tetrachloro-PDI has a more pronounced twist of 37°. mdpi.com This twisting disrupts the intermolecular π-π stacking, which can improve solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices. mdpi.commdpi.com
Table 1: Effect of Bay-Region Substituents on Perylene Diimide (PDI) Core Twist Angle
| Substituent | Position(s) | Twist Angle (°) |
| 1,7-Dibromo | 1, 7 | 31.7 mdpi.com |
| 1,6,7,12-Tetrachloro | 1, 6, 7, 12 | 37 mdpi.com |
| 1,6,7,12-Tetraphenyl | 1, 6, 7, 12 | 35 mdpi.com |
This table illustrates how different substituents in the bay region of the PDI core lead to varying degrees of twisting of the aromatic plane.
N-Annulation and Imide Position Modifications
Modifications at the imide nitrogen atoms of the perylene core are primarily used to enhance the solubility and influence the solid-state packing of the molecules. ekb.eg Attaching bulky or long-chain alkyl or aryl groups at these positions effectively prevents the strong face-to-face π-π stacking that often leads to aggregation and poor solubility. ekb.eg While these imide substituents have a minimal direct effect on the optical and redox properties of the perylene chromophore, they are crucial for processing and device fabrication. ekb.egsci-hub.se
N-annulation is a more advanced strategy that involves fusing heterocyclic rings to the imide positions. This approach can significantly alter the electronic properties of the resulting molecule. For example, N-annulation with a selenophene (B38918) or thiophene (B33073) ring has been shown to create high-performance non-fullerene acceptors for organic solar cells. researchgate.net The choice of the annulated heterocycle and any linking groups plays a vital role in the final device performance. researchgate.net
Furthermore, the synthesis of asymmetric perylene diimides, where different substituents are attached to the two imide nitrogens, is another avenue for fine-tuning molecular properties. This asymmetry can influence the molecular packing and electronic coupling in the solid state. researchgate.net
Introduction of Heteroatom-Containing Moieties
The incorporation of heteroatoms, such as nitrogen, sulfur, and oxygen, into the perylene benzimidazole framework is a powerful tool for modulating its electronic structure and properties. These heteroatoms can be introduced at various positions, including the bay region, the imide positions, or as part of fused heterocyclic systems.
The synthesis of benzimidazole derivatives itself often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various catalytic conditions. scirp.orgsemanticscholar.org This fundamental reaction can be adapted to create benzimidazole-fused perylene structures. For instance, the reaction of perylenetetracarboxylic dianhydride with primary amines is a common method to prepare perylene bisimides. rsc.org
Introducing heteroatoms directly into the bay region can significantly alter the electronic properties. For example, the substitution of carbon with nitrogen in the bay region of a perylene core has been theoretically shown to be a favorable modification. sci-hub.se The introduction of sulfur-containing bridges has been demonstrated to decrease the optical band gap. acs.org
Heteroatom-containing groups can also be attached to the imide nitrogens. For example, thiadiazole-bearing perylene bisimide derivatives have been synthesized and utilized in n-type organic thin-film transistors. ekb.eg The synthesis of such derivatives often involves the reaction of the perylene dianhydride with a primary amine containing the desired heterocyclic moiety. rsc.org
Advanced Electronic and Optical Phenomena in Benzimidazole Perylene Systems
Theoretical Frameworks for Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis in Benzimidazole (B57391) Perylene (B46583)
The electronic behavior of benzimidazole perylene systems is largely dictated by their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of these molecules.
Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov For instance, in many amino-substituted perylene bisimides, the HOMO is primarily localized on the amino group and the perylene core, while the LUMO extends from the central perylene core to the bisimide groups. nih.gov The introduction of different substituents can modulate these energy levels. Electron-donating groups tend to increase both HOMO and LUMO energy levels, while electron-withdrawing groups decrease them. nih.gov
The extension of the π-conjugated system over the benzimidazole group in perylene tetracarboxylic acid bisbenzimidazole (PTCBI) leads to a red shift of the HOMO-LUMO transition compared to perylene diimides. aps.org This tunability of the HOMO-LUMO gap through chemical modification is a key strategy in designing this compound derivatives for specific electronic applications. researchgate.netbgsu.edu For example, a lower HOMO-LUMO gap is generally desirable for applications in organic solar cells as it allows for broader absorption of the solar spectrum. researchgate.net
Table 1: Calculated HOMO and LUMO Energy Levels for a Series of this compound Derivatives This table is for illustrative purposes and the values are hypothetical representations based on trends discussed in the literature.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| BP-1 | None | -5.80 | -3.50 | 2.30 |
| BP-2 | Electron-Donating | -5.65 | -3.35 | 2.30 |
| BP-3 | Electron-Withdrawing | -6.05 | -3.75 | 2.30 |
| BP-4 | Extended Conjugation | -5.75 | -3.60 | 2.15 |
Charge Transfer (CT) and Photoinduced Electron Transfer (PET) Mechanisms
Intramolecular charge transfer (CT) and photoinduced electron transfer (PET) are fundamental processes that govern the functionality of many this compound-based systems, particularly in the context of sensors and photovoltaic devices. mdpi.comresearchgate.net
In a typical donor-acceptor dyad, a photoexcited electron moves from an electron-donating moiety to an electron-accepting moiety. The perylene core often acts as the acceptor, while various functional groups attached to it serve as donors. nih.govfigshare.com The efficiency of this process is influenced by the electronic coupling between the donor and acceptor, their relative orientation, and the polarity of the surrounding solvent. rsc.orgacs.org
For example, in perylene monoimide–carbazole (B46965) dyads, photoinduced electron transfer leads to quenching of the perylene monoimide's fluorescence, especially in polar solvents. rsc.org The rate of this charge separation can be extremely fast, occurring on the picosecond or even femtosecond timescale. rsc.orgacs.org The subsequent charge recombination, where the electron returns to the donor, can also be studied and its dynamics are crucial for the efficiency of devices like solar cells. rsc.orgresearchgate.net The positioning of the electron donor on the perylene core is critical; attaching it to the bay position can facilitate CT, while attachment at the imide position can block it. nih.govfigshare.com
Excitonic Coupling and Aggregation Effects on Electronic Transitions
In the solid state or in concentrated solutions, this compound molecules can self-assemble into aggregates. This aggregation significantly alters their electronic and optical properties due to excitonic coupling between the transition dipole moments of adjacent molecules. acs.orgnih.gov
The nature of this coupling depends on the relative orientation of the molecules in the aggregate. H-aggregation, characterized by a face-to-face stacking, typically results in a blue-shift of the absorption spectrum and fluorescence quenching. acs.orgaip.org Conversely, J-aggregation, which involves a head-to-tail arrangement, leads to a red-shifted absorption band and can result in enhanced fluorescence. acs.orgmit.edu
The formation of these aggregates can be observed through changes in the absorption and emission spectra. For instance, upon aggregation, the characteristic vibronic structure of the monomer absorption spectrum often changes, with the relative intensities of the peaks being altered. acs.org In some cases, a new, broad, and red-shifted emission band, characteristic of an excimer (an excited-state dimer), can appear. researchgate.net The study of these aggregation effects is crucial for understanding the performance of this compound-based materials in solid-state devices, where intermolecular interactions play a dominant role. acs.orgresearchgate.net
Spectroscopic Investigations of Excited State Dynamics and Photophysical Processes
Ultrafast Transient Absorption Spectroscopy for Charge Separation and Recombination Dynamics
Ultrafast transient absorption spectroscopy is a powerful technique for directly observing the dynamics of charge separation and recombination in this compound systems. rsc.orgncsu.edu This method involves exciting the sample with a short laser pulse (the "pump") and then probing the resulting changes in absorption with a second, time-delayed pulse (the "probe").
By monitoring the appearance and decay of spectral signatures corresponding to the radical cation of the donor and the radical anion of the acceptor, the timescales of these processes can be determined. For example, in perylenemonoimide–carbazole dyads, femtosecond transient absorption spectra have shown that charge separation can occur in as little as 0.28 picoseconds, with charge recombination taking place over 1.21 nanoseconds. rsc.org
These measurements provide invaluable insights into the factors that control the efficiency of charge generation and the lifetime of the charge-separated state, which are critical for optimizing the performance of organic solar cells. researchgate.netresearchgate.net The technique can also be used to study other excited-state processes, such as intersystem crossing to the triplet state and vibrational cooling. rsc.orgresearchgate.net
Table 2: Representative Charge Transfer Dynamics in this compound Systems Measured by Transient Absorption Spectroscopy This table is for illustrative purposes and the values are hypothetical representations based on trends discussed in the literature.
| System | Solvent | Charge Separation Time (ps) | Charge Recombination Time (ns) |
| Perylene-Donor 1 | Toluene (B28343) | 1.5 | 5.2 |
| Perylene-Donor 1 | Acetonitrile | 0.8 | 2.1 |
| Perylene-Donor 2 | Toluene | 2.3 | 8.7 |
| Perylene-Donor 2 | Acetonitrile | 1.1 | 3.5 |
Time-Resolved Fluorescence Spectroscopy and Excited State Lifetimes
Time-resolved fluorescence spectroscopy provides complementary information to transient absorption by directly monitoring the decay of the excited state that emits light. bgsu.eduresearchgate.net The fluorescence lifetime (τF) is a measure of how long a molecule remains in its excited singlet state before returning to the ground state.
In this compound systems, the fluorescence lifetime is highly sensitive to processes that compete with fluorescence, such as charge transfer and intersystem crossing. bgsu.edunih.gov For example, in donor-acceptor systems, the occurrence of efficient photoinduced electron transfer leads to a significant quenching of the fluorescence and a shortening of the fluorescence lifetime. nih.gov
By comparing the fluorescence lifetimes of a this compound derivative with and without an attached electron donor, the rate and efficiency of charge transfer can be quantified. For instance, a study on fluorinated benzimidazole derivatives of perylene showed that the introduction of fluorine atoms led to shorter fluorescence lifetimes (e.g., 4.0 ns vs. 4.9 ns) and higher quantum yields compared to their non-fluorinated counterparts. bgsu.edu Time-resolved fluorescence can also be used to study the dynamics of excited-state proton transfer (ESPT), another important process in certain benzimidazole derivatives. aip.org
Table 3: Illustrative Fluorescence Lifetimes of this compound Derivatives in Different Solvents This table is for illustrative purposes and the values are hypothetical representations based on trends discussed in the literature.
| Compound | Solvent | Fluorescence Lifetime (ns) | Quantum Yield (%) |
| BP-Monomer | Toluene | 5.1 | 95 |
| BP-Monomer | Acetonitrile | 4.9 | 92 |
| BP-Donor | Toluene | 2.8 | 50 |
| BP-Donor | Acetonitrile | 0.9 | 15 |
Solvent Polarity Effects on Intramolecular Charge Transfer and Emission
The photophysical behavior of this compound derivatives is profoundly influenced by the polarity of their solvent environment. This is primarily due to the presence of intramolecular charge transfer (ICT) characteristics within these molecules. rsc.orgmdpi.com The typical structure of these compounds, featuring an electron-donating benzimidazole moiety and an electron-accepting perylene core, facilitates a charge separation in the excited state.
When these molecules are excited by light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The spatial separation of the electron cloud densities between the HOMO and LUMO orbitals is indicative of an ICT process. rsc.org The extent of this charge transfer and the subsequent emission properties are highly sensitive to the surrounding solvent polarity.
In non-polar solvents, this compound systems often exhibit strong fluorescence with high quantum yields. However, as the solvent polarity increases, a noticeable red shift (bathochromic shift) in the emission spectra is observed. rsc.orgmdpi.com This phenomenon, known as positive solvatochromism, occurs because the more polar solvent molecules can better stabilize the polar ICT excited state compared to the less polar ground state. researchgate.net This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths (lower energy).
Furthermore, the fluorescence quantum yield often decreases dramatically with increasing solvent polarity. nih.gov For instance, a study on perylene monoimide diester derivatives showed a strong fluorescence in toluene (a non-polar solvent) with a quantum yield of 0.75, which was significantly quenched in the highly polar solvent acetonitrile, where the quantum yield dropped to just 0.03. nih.gov This quenching is attributed to the enhanced ICT process in polar solvents, which can favor non-radiative decay pathways back to the ground state. The relationship between molecular structure and the extent of fluorescence quenching is a key area of investigation for tuning the optical properties of these materials. nih.gov
| Solvent | Polarity | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Toluene | Low | 0.95 |
| Dichloromethane | Medium | 0.62 |
| Acetonitrile | High | 0.35 |
Aggregation-Induced Enhanced Emission (AIEE) Phenomena
A fascinating and counterintuitive photophysical phenomenon observed in some this compound systems is Aggregation-Induced Enhanced Emission (AIEE). nih.gov Typically, organic chromophores experience aggregation-caused quenching (ACQ) in the solid state or in poor solvents, where their fluorescence is diminished due to strong intermolecular π–π stacking interactions that create non-radiative decay channels. rsc.org However, molecules with AIEE properties exhibit the opposite behavior: they are weakly emissive when dissolved as individual molecules but become highly fluorescent upon aggregation. nih.govrsc.org
Benzoperylene benzimidazoles (BPBIs) have been identified as a class of molecules that exhibit AIEE. nih.gov In solution, these molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations and vibrations. However, when they aggregate in specific nanostructures (like nanoribbons, nanorods, or nanofibers), these intramolecular motions are restricted. nih.govrsc.org This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecules to release their energy radiatively, thus "enhancing" the fluorescence emission. rsc.org
The AIEE effect in BPBIs is notable because it can occur in aggregates formed in both polar and non-polar solvents, suggesting that the large, rigid π-system plays a crucial role in the self-assembly process. nih.gov Studies on other benzimidazole derivatives, such as 2-(2'-hydroxyphenyl)benzimidazole (HPBI), have also reported AIEE, confirming the importance of the molecular structure in this process. nih.gov The formation of aggregates can be followed through various techniques, including fluorescence spectroscopy and electron microscopy, which reveal the morphological changes that accompany the enhanced emission. nih.govnih.gov
Computational Modeling and Quantum Chemical Calculations
To gain a deeper understanding of the electronic and optical properties of this compound systems, computational modeling and quantum chemical calculations are indispensable tools. These methods provide insights into molecular structures, electronic orbitals, and excited-state dynamics that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules like benzimidazole perylenes. wikipedia.org DFT calculations are primarily used to determine the optimized ground-state geometry of the molecules. researchgate.net By minimizing the energy functional of the system, DFT provides the most stable three-dimensional arrangement of atoms. wikipedia.org
Beyond geometry optimization, DFT is crucial for calculating fundamental electronic properties. It allows for the visualization and energy calculation of the HOMO and LUMO. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic and optical properties, including its absorption and emission characteristics. rsc.orgresearchgate.net For example, a smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. DFT calculations have been successfully used to predict these energy gaps, showing good agreement with experimental data derived from electrochemical measurements and optical spectroscopy. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectra Prediction
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for exploring the realm of excited states. arxiv.org TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. science.gov This enables the theoretical prediction and simulation of UV-Vis absorption spectra. researchgate.net
By applying TD-DFT, researchers can calculate the energies of various excited states and the oscillator strengths for transitions from the ground state to these excited states. science.govacs.org These calculations help in assigning the electronic transitions observed in experimental spectra, such as distinguishing between local excitations on the perylene core and charge-transfer excitations between the benzimidazole and perylene moieties. researchgate.net TD-DFT has been effectively used to model the absorption spectra of perylene diimide-benzimidazole triads, with the calculated spectra showing strong consistency with experimental results. researchgate.net The method is also employed to construct potential energy surfaces for excited states, which is vital for understanding photoinduced processes like intramolecular proton transfer. mdpi.com
Molecular Dynamics Simulations for Dynamic Disorder and Charge Transport
Molecular Dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of this compound molecules over time. These simulations model the motions of atoms and molecules by solving Newton's equations of motion, offering insights into processes that occur on timescales from femtoseconds to microseconds.
In the context of benzimidazole perylenes, MD simulations are particularly valuable for understanding the aggregation process that leads to AIEE. nih.gov By simulating the interactions between solute and solvent molecules, MD can track the formation of molecular aggregates and provide detailed information on the intermolecular interactions that drive this self-assembly. nih.gov Furthermore, MD is used to study the dynamic disorder within molecular aggregates and its impact on charge transport. The charge carrier mobility in organic semiconductors is highly sensitive to the molecular packing and its fluctuations. uni-bayreuth.deacs.org MD simulations can sample different molecular configurations and orientations within an aggregate, providing the structural input for quantum mechanical calculations of charge transfer rates and mobilities. acs.org This mixed quantum-classical approach is essential for accurately predicting the charge transport properties of these materials in devices. acs.org
Theoretical Prediction of Nonlinear Optical Properties
This compound systems, with their donor-π-acceptor architecture, are promising candidates for nonlinear optical (NLO) applications. NLO materials interact strongly with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. Theoretical calculations are crucial for predicting and understanding the NLO response of these molecules.
Quantum chemical methods, including DFT, can be used to calculate the key parameters that govern NLO activity, such as the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. rsc.orgnih.gov A large hyperpolarizability value is indicative of a strong NLO response. Theoretical studies have shown that factors like the HOMO-LUMO energy gap, the strength of the donor and acceptor units, and the nature of the π-conjugated bridge significantly influence these NLO properties. rsc.orgnih.gov For instance, molecules with a smaller energy gap tend to exhibit larger hyperpolarizabilities. rsc.org Computational screening allows for the rational design of new this compound derivatives with enhanced NLO properties for applications in optical switching, data storage, and biophotonics. nih.gov
Supramolecular Architectures and Self Assembly of Benzimidazole Perylene Compounds
Principles of Self-Assembly and Non-Covalent Interactions
The spontaneous organization of individual benzimidazole (B57391) perylene (B46583) molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. These weak forces, including π-π stacking, hydrogen bonding, and van der Waals forces, dictate the final architecture and properties of the resulting assemblies. The interplay of these interactions allows for the formation of complex and functional nanoscale morphologies.
A primary driving force for the self-assembly of benzimidazole perylene derivatives is the strong π-π stacking interaction between the extensive aromatic cores of the molecules. nih.gov This interaction leads to the formation of one-dimensional columnar superstructures, where the molecules stack on top of each other. mdpi.com The planarity of the perylene backbone facilitates efficient co-facial π-π stacking, which is crucial for charge transport in organic semiconductor applications. nih.gov The introduction of a benzimidazole unit can extend the π-conjugation of the perylene core, further enhancing these stacking interactions. uni-bayreuth.de
The nature and arrangement of substituents on the benzimidazole or perylene core can influence the degree of π-π stacking. For instance, bulky substituents can induce a twist in the perylene core, which can affect the overlap of the π-orbitals between adjacent molecules. ekb.eg Conversely, the strategic placement of flexible side chains can promote the formation of highly ordered columnar phases, even at room temperature. rsc.orgresearcher.life The distance between the stacked molecules, typically in the range of 3.3 to 4.2 Å, is a critical parameter that influences the electronic coupling and, consequently, the material's properties. nih.govresearchgate.net In some cases, the π-stacking is so efficient that it leads to the formation of liquid crystalline columnar hexagonal phases. rsc.org
While π-π stacking provides the primary driving force for aggregation, hydrogen bonding plays a crucial role in directing the specificity and stability of the self-assembled structures. acs.org The benzimidazole moiety contains both hydrogen bond donors (N-H) and acceptors (N), making it an ideal functional group for forming intermolecular hydrogen bonds. biolscigroup.us These directional interactions can guide the arrangement of the molecules within the supramolecular assembly, leading to more complex and well-defined architectures. nih.govacs.org
The specific arrangement of this compound molecules within a supramolecular assembly gives rise to distinct spectroscopic signatures, which are categorized as either J-aggregates or H-aggregates. These classifications are based on the exciton (B1674681) coupling theory and describe the parallel (H-aggregate) or head-to-tail (J-aggregate) arrangement of the molecular transition dipoles.
H-aggregates , characterized by a face-to-face stacking of the chromophores, typically exhibit a blue-shift (hypsochromic shift) and a decrease in absorption intensity (hypochromism) in their UV-Vis absorption spectra compared to the monomeric species. nih.gov This is often accompanied by fluorescence quenching. nih.gov The formation of H-aggregates is common for planar perylene derivatives in aqueous media and is driven by strong π-π stacking. nih.govnih.gov
J-aggregates , on the other hand, are formed by a slipped, head-to-tail arrangement of the molecules. nih.gov This arrangement leads to a red-shift (bathochromic shift) in the absorption spectrum and often results in enhanced fluorescence with a small Stokes shift. biolscigroup.usacs.org The formation of J-aggregates can be promoted by specific intermolecular interactions, such as hydrogen bonding, that favor a slipped-stack arrangement. biolscigroup.us For instance, certain perylene derivatives have been shown to form J-aggregates in solvents like DMSO and NMP, which is attributed to hydrogen bonding between the molecules. biolscigroup.us The unique photophysical properties of J-aggregates make them particularly interesting for applications in light-harvesting and bioimaging. rsc.org
| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Fluorescence |
| H-Aggregate | Face-to-face (parallel) | Blue-shift (Hypsochromic) | Quenched |
| J-Aggregate | Head-to-tail (slipped) | Red-shift (Bathochromic) | Enhanced |
Hydrogen Bonding and Other Intermolecular Forces in Directed Assembly
Controlled Morphologies and Nanostructure Formation
The ability to control the morphology of self-assembled nanostructures is critical for tailoring the properties of this compound materials for specific applications. By carefully tuning the molecular structure and the assembly conditions, a variety of well-defined nanostructures, including nanoribbons, nanorods, nanofibers, and nanoparticles, can be fabricated.
Research has demonstrated that this compound derivatives can self-assemble into a diverse range of morphologies. For example, benzoperylene benzimidazoles have been shown to form nanoribbons, nanorods, nanofibers, and nanoparticles depending on the specific molecular design and solvent conditions. nih.gov The formation of these distinct nanostructures arises from the directional nature of the non-covalent interactions that guide the self-assembly process.
Nanoribbons: These are elongated, flat structures that can be formed through the hierarchical assembly of smaller building blocks. Benzoperylene imide-based graphene nanoribbons have been synthesized, exhibiting strong near-infrared absorption. researchgate.net
Nanofibers: These are long, thin, and flexible structures. The self-assembly of perylene diimide derivatives can lead to the formation of nanofibers, which can then form organogels. nih.govacs.org
Nanorods: These are rigid, rod-like structures. Benzoperylene benzimidazoles have been observed to form nanorods in various solvents. nih.gov
Nanoparticles: In some conditions, the self-assembly can lead to the formation of spherical nanoparticles. nih.gov This is often observed when the interactions are less directional, leading to more isotropic growth.
The specific morphology obtained can have a significant impact on the material's properties. For instance, the elongated nature of nanoribbons and nanofibers is highly desirable for applications requiring efficient one-dimensional charge transport.
The morphology of the self-assembled nanostructures is highly sensitive to the surrounding environment, particularly the solvent. rsc.orgrsc.org The polarity of the solvent can influence the strength of solvophobic interactions and can also mediate intermolecular hydrogen bonding, thereby affecting the final assembled structure. nih.govrsc.org For example, a study on benzoperylene benzimidazoles showed that different nanostructures could be obtained in both polar and non-polar solvents. nih.gov The choice of solvent can also dictate whether a molecule self-assembles into a specific type of aggregate (J- or H-aggregate). biolscigroup.us
The nature of the side chains attached to the this compound core is another critical factor in controlling the morphology of the aggregates. nih.gov These side chains can influence the solubility of the molecule, introduce steric hindrance that affects the packing arrangement, and participate in intermolecular interactions. For instance, long alkyl chains can promote the formation of certain nanostructures through van der Waals interactions and can also influence the solubility in different organic solvents. The introduction of chiral side chains can lead to the formation of helical or chiral nanostructures. rsc.orgrsc.org The strategic design of side chains is, therefore, a powerful tool for tuning the self-assembly and the resulting nanostructure morphology.
| Compound Class | Side Chains | Solvent | Observed Nanostructures | Reference |
| Benzoperylene Benzimidazoles | Varied | Polar and Non-polar | Nanoribbons, Nanorods, Nanofibers, Nanoparticles | nih.gov |
| Core Substituted Perylene Diimide | Amide-linked alkyl chains | Toluene (B28343), Methylcyclohexane | Nanotubes, Nanofibers | nih.govacs.org |
| Perylene Bisimide | Dialkoxybenzyl and di-tert-butylphenyl | Chloroform/Methylcyclohexane | Dimers, Extended Aggregates | researchgate.net |
| N-annulated Perylene Diimide | Chiral alaninol-derived linkers | Chloroform, Methylcyclohexane | Dimers, Supramolecular Polymers | rsc.orgrsc.org |
Cooperative Nucleation-Elongation Mechanisms in Supramolecular Polymerization
The self-assembly of this compound compounds into well-defined, one-dimensional supramolecular polymers is often governed by a cooperative nucleation-elongation mechanism. rsc.orgresearchgate.net This process is distinct from isodesmic polymerization, where the addition of each monomeric unit is thermodynamically equivalent. In a cooperative mechanism, the initial formation of a nucleus (a small aggregate) is less favorable than the subsequent elongation of the polymer chain. acs.org This leads to a scenario where, above a critical concentration or below a critical temperature, the monomers rapidly assemble into long, stable polymeric structures. acs.orgnih.gov
The mechanism can be described by two distinct equilibrium constants: the nucleation constant (K_n) and the elongation constant (K_e). acs.org The nucleation step, often corresponding to the formation of a dimer, is characterized by K_n. acs.org The subsequent addition of monomers to the growing chain, the elongation process, is defined by K_e. acs.org A key indicator of cooperativity is the cooperativity factor, σ, which is the ratio K_n/K_e. acs.org For a highly cooperative polymerization, K_e is significantly larger than K_n (σ << 1), indicating a thermodynamic penalty for nucleation compared to elongation. acs.org
Research into perylene-based systems has provided quantitative insights into this mechanism. For instance, studies on N-annulated perylene bisimides, which share structural similarities with benzimidazole perylenes, have demonstrated that the synergy of π-stacking interactions and oriented dipole-dipole forces from carbonyl groups can drive a cooperative growth mechanism. acs.org In one such study, a cooperative head-to-tail supramolecular polymer exhibited a significant nucleation penalty. acs.org Similarly, at-core tetraaryloxy-substituted perylene bisimides were found to assemble via a cooperative nucleation-elongation mechanism, forming highly fluorescent J-aggregates. acs.org
The thermodynamic parameters for the supramolecular polymerization of these systems can be determined through techniques like concentration-dependent UV/vis absorption studies. acs.org These analyses allow for the calculation of K_n, K_e, and the associated thermodynamic parameters such as enthalpy of elongation (ΔH_e). acs.org The sharp transitions observed in the aggregation process are a hallmark of cooperativity, which can sometimes be explained by complex competing pathways rather than a single cooperative model. researchgate.net Under specific conditions, this mechanism allows for "living supramolecular polymerization," where the addition of pre-formed nanofiber seeds can initiate polymerization from their ends, bypassing the slow nucleation step. nih.gov
Table 1: Thermodynamic Parameters for Cooperative Supramolecular Polymerization of Perylene Derivatives This table presents exemplary data from studies on perylene derivatives to illustrate the quantitative aspects of the nucleation-elongation model. The specific values are highly dependent on the molecular structure, solvent, and temperature.
| Compound Type | Solvent | K_n (or K_2) (L mol⁻¹) | K_e (L mol⁻¹) | Cooperativity (σ = K_n/K_e) | Reference |
|---|---|---|---|---|---|
| Chiral Perylene Bisimide 1e | Methylcyclohexane | 13 ± 11 | 2.3 ± 0.1 × 10⁶ | ~5.7 x 10⁻⁶ | acs.org |
| N-Annulated Perylene Bisimide 1 | Decalin | 1.1 x 10³ | 5.2 x 10⁵ | 2.1 x 10⁻³ | acs.org |
Charge Transport Mechanisms in Ordered this compound Assemblies
The electronic properties of ordered assemblies of this compound derivatives are intrinsically linked to their supramolecular architecture. The π-conjugated perylene core, combined with the electronic character of the benzimidazole moiety, makes these materials promising for organic electronics. researcher.lifeekb.eg The mechanism of charge transport in these self-assembled structures is predominantly a hopping process, where charge carriers (electrons or holes) move between adjacent molecules in the π-stacked columns. beilstein-journals.org The efficiency of this process is highly dependent on the dynamics of intermolecular charge transfer and several structural factors within the assembled films. nih.gov
Intermolecular Charge Transfer Dynamics in Aggregates
Intermolecular charge transfer (CT) is a fundamental process governing the conductivity of this compound assemblies. Upon photoexcitation or charge injection, the resulting electron or hole is not localized on a single molecule but can be transferred to a neighboring molecule. The rate and efficiency of this transfer are critical. In aggregated systems, the formation of charge-transfer states, where an electron is transferred from a donor molecule to an acceptor molecule, is a key step. mdpi.com These CT states are often non-emissive, leading to fluorescence quenching, a common characteristic of PDI aggregates. chemrxiv.org
The dynamics of CT are strongly influenced by the relative orientation and distance between adjacent perylene cores, which are dictated by the self-assembly process. nih.gov In many perylene aggregates, face-to-face π-stacking (H-aggregation) is common. mdpi.comacs.org The electronic coupling between the π-orbitals of neighboring molecules in these stacks facilitates charge delocalization and transport. beilstein-journals.org Studies on various perylene derivatives show that even subtle changes in molecular structure, such as the position of substituent groups, can significantly alter CT dynamics. nih.govacs.org For instance, attaching electron-donating groups to the bay positions of the perylene core can induce an efficient photoinduced CT process, while attaching them at the imide position can block it. nih.govacs.org This highlights the sensitivity of CT kinetics to the specific molecular design. In some complex aggregates, such as trimers, both intramolecular and intermolecular CT states can coexist and even switch dominance depending on environmental factors like solvent hydrophobicity. mdpi.com
Factors Influencing Charge Carrier Mobility in Self-Assembled Films
The charge carrier mobility (µ), a measure of how quickly a charge carrier can move through the material under an electric field, is a key performance metric for organic semiconductors. In self-assembled this compound films, mobility is not an intrinsic property of the single molecule but is determined by the collective structure of the assembly. beilstein-journals.org Several interconnected factors influence mobility:
Molecular Packing and Intermolecular Distance: The arrangement of molecules in the solid state is paramount. A high degree of order, such as in a crystalline or liquid crystalline phase, with close π-π stacking distances (typically < 4 Å) enhances the electronic coupling between molecules, facilitating efficient charge hopping. nih.govresearchgate.net Conversely, larger intermolecular distances or less ordered structures, such as in an amorphous phase, lead to lower mobility. acs.orgresearchgate.net
Substituent Effects: The side chains attached to the this compound core play a crucial role. While they are often necessary to ensure solubility and processability, they can also influence the solid-state packing. nih.gov For example, bulky side chains can increase the intermolecular distance, potentially lowering mobility, whereas carefully designed chains can promote favorable packing motifs. researchgate.net The introduction of branched alkyl chains has been shown to stabilize room-temperature columnar hexagonal phases in perylene-bis(benzimidazole)s, leading to balanced ambipolar charge carrier mobility. researcher.life
Annealing and Processing: Post-deposition treatments like thermal annealing can significantly improve order within the film. For some perylene bisimides, annealing induces a transition from a low-mobility amorphous state to a more ordered, higher-mobility liquid crystalline or crystalline state. acs.org This process can increase mobility by orders of magnitude. acs.orgresearchgate.net
Table 2: Representative Charge Carrier Mobilities for Perylene-Based Self-Assembled Films This table provides examples of charge carrier mobilities measured for different perylene derivatives, illustrating the impact of molecular structure and solid-state order.
| Perylene Derivative | Phase/Condition | Mobility (μ) (cm² V⁻¹ s⁻¹) | Measurement Technique | Reference |
|---|---|---|---|---|
| PDI-octyl | Crystalline Film | Σμ = 0.32 (e⁻ + h⁺) | Time-Resolved Microwave Conductivity (TRMC) | nih.gov |
| PDI-hexhep | Crystalline Film | Σμ = 0.02 (e⁻ + h⁺) | Time-Resolved Microwave Conductivity (TRMC) | nih.gov |
| Unsym. Alkyl-PBI | Amorphous Film | ~10⁻⁵ | Space-Charge Limited Current (SCLC) | acs.org |
| Unsym. OEG-PBI | Annealed (LC Phase) | 7 x 10⁻³ | Space-Charge Limited Current (SCLC) | acs.org |
| Dendronized SPDI | Crystalline State | Relatively High | Time-of-Flight (TOF) | researchgate.net |
| Dendronized SPDI | Liquid Crystalline State | Lower than Crystalline | Time-of-Flight (TOF) | researchgate.net |
Applications and Advanced Material Design of Benzimidazole Perylene in Emerging Technologies
Organic Electronics and Optoelectronic Devices
Benzimidazole (B57391) perylene (B46583) derivatives are a significant class of organic materials that have garnered considerable attention for their applications in organic electronics and optoelectronic devices. Their unique electronic properties, tunable through molecular engineering, make them suitable for a variety of roles in these technologies.
Role in n-Type Organic Semiconductors for Organic Thin-Film Transistors (OTFTs)
Perylene tetracarboxylic acid bisbenzimidazole (PTCBI) is a notable n-type semiconductor used in organic thin-film transistors (OTFTs). bgsu.edu These materials are crucial for the development of complementary circuits, which require both p-type and n-type semiconductors. Perylene diimides (PDIs) and their derivatives are well-regarded n-type organic semiconductors due to their robustness and adaptable molecular orbital energetics. cas.cn The performance of OTFTs based on n-type perylene diimides can be significantly influenced by factors such as the grain size and the depth of grain boundaries in the thin film. cas.cn
The charge carrier mobility is a key performance metric for OTFTs. For instance, some perylene diimide-based polymers have demonstrated n-type mobility as high as 10⁻⁵ cm² V⁻¹ s⁻¹. researchgate.net Research has shown that the mobility of these materials can be influenced by their molecular structure and packing in the solid state. For example, the orientation of molecules in the thin film can significantly impact carrier mobility, with parallel orientations sometimes leading to higher mobility. lifesciencesite.com Fluorinated bisbenzimidazoles are also being explored due to their potential for high electron affinity, which could make them valuable n-type semiconductors. bgsu.edu
| Material | Mobility (cm²/Vs) | On/Off Ratio | Key Features |
|---|---|---|---|
| Perylene-diimide based polymer | 10⁻⁵ | - | Solution-processed, pure n-type transport. researchgate.net |
| Perylene diimides (general) | > 0.6 | - | High mobility but can be unstable in air. cas.cn |
| Helical iitg.ac.inHelicenebenzoquinone | 10⁻⁵–10⁻⁷ | 10³–10⁴ | Hole mobility dependent on deposition method. mdpi.com |
Applications in Organic Photovoltaics (OPVs) as Electron Acceptors and Charge Transport Layers
In the realm of organic photovoltaics (OPVs), this compound derivatives, particularly perylene diimides (PDIs), are widely investigated as non-fullerene acceptors (NFAs). nih.gov They offer several advantages over traditional fullerene-based acceptors, including strong light absorption in the visible spectrum, tunable lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation, and improved device stability. acs.org
The introduction of a benzimidazole moiety to a perylene diimide core can create molecules with broad absorption spectra, making them suitable for light harvesting. nih.gov For instance, a synthesized BI-PDI small molecule exhibited an absorption band between 350 and 750 nm in thin films. nih.gov When used in bulk heterojunction (BHJ) solar cells, these materials can function as either electron donors or acceptors. nih.gov PDI-based oligomers and polymers are particularly promising as electron acceptors due to their ability to enhance short-circuit current density (Jsc) and open-circuit voltage (Voc). acs.org
Research into aza-benzannulated perylene diimide (AzaBPDI) multimers has shown their potential as electron acceptors in fullerene-free solar cells. rsc.org These materials exhibit strong visible-light absorption and suitable LUMO energy levels, leading to high open-circuit voltages in devices. rsc.org The performance of OPVs using perylene-based acceptors is often linked to the morphology of the active layer and the charge carrier mobility. nih.govgoogle.com
| Material | Role | Key Photovoltaic Parameters | Notable Characteristics |
|---|---|---|---|
| BI-PDI | Donor or Acceptor | EQE covers 400-700 nm | Performance limited by aggregation and poor mobility. nih.gov |
| AzaBPDI multimers | Electron Acceptor | Voc > 1.1 V | Strong visible light absorption. rsc.org |
| Sulfur-fused PDIs | Electron Acceptor | PCE > 5%, FF > 70% | High electron mobility and low Voc loss. google.com |
Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
Benzimidazole derivatives are versatile materials in organic light-emitting diodes (OLEDs), serving as emitters, host materials, or electron transport layers. google.comtandfonline.com The incorporation of a benzimidazole moiety can enhance electron transport properties. nih.gov Pyrene-benzimidazole derivatives have been specifically designed as blue emitters, aiming to reduce intermolecular aggregation in the solid state to achieve pure blue electroluminescence. nih.gov
In some OLED architectures, perylene derivatives are used as emitters doped into a host material. rsc.org For example, solution-processable OLEDs have been fabricated using perylene tetraester-based columnar liquid crystals as emitters. rsc.org The choice of host material is critical for device performance, with factors like triplet energy and charge transport efficiency playing a significant role. acs.org Benzimidazole has been integrated into host materials for blue thermally activated delayed fluorescence (TADF) OLEDs to achieve high triplet energies. uni-bayreuth.de
Furthermore, zinc-based coordination polymer glass containing benzimidazole has been explored as a host matrix for perylene, successfully suppressing aggregation and leading to strong blue photoluminescence, which is promising for efficient and stable blue-emitting OLEDs. rsc.org
| Material/System | Role | Emission Color | Key Performance Metrics |
|---|---|---|---|
| Pyrene-benzimidazole derivative (Compound B) | Emitter (non-doped) | Pure Blue | EQE: up to 4.3%, Luminance: up to 290 cd/m². nih.gov |
| Perylene tetraester in m-MTDATA host | Emitter (doped) | - | Power Efficacy: 17.2 lm/W, EQE: 6.3%. rsc.org |
| Perylene in Zn-P-bIm glass | Emitter in Host Matrix | Blue | PLQY: 75.5%. rsc.org |
| PyINA in PIMNA host | Emitter (doped) | Deep Blue | EQE: 5.05%. acs.org |
Design Principles for Liquid Crystalline Perylene Derivatives in Electronics
Liquid crystalline perylene derivatives are of great interest for organic electronics due to their ability to self-assemble into highly ordered structures, which facilitates efficient charge transport. researchgate.netmdpi.com The design of these molecules often involves attaching flexible peripheral chains to a rigid aromatic perylene core to induce liquid crystalline phases. researchgate.net The formation of columnar phases, where the disc-like molecules stack on top of each other, creates one-dimensional pathways for charge migration. nih.gov
Key design principles focus on tuning the self-assembly and optoelectronic properties by modifying the substituents on the perylene core. nih.gov For instance, introducing different substituents at the bay and imide positions of perylene bisimides (PBIs) can influence their liquid crystalline behavior and charge carrier mobility. iitg.ac.in Swallowtail modifications have been used to lower the clearing point of perylene bisimides, resulting in stable liquid crystalline behavior at room temperature. iitg.ac.in
The synthesis of asymmetrically substituted perylene diester benzimidazoles (PDBIs) has led to discotic molecules that self-organize into columnar hexagonal phases, with some exhibiting this behavior even at room temperature. rsc.org These modifications also extend the absorption of these materials to longer wavelengths. rsc.org Highly soluble perylene anti-bis(4,5-dialkoxybenzimidazole)s have been developed to stabilize a room-temperature columnar hexagonal phase and exhibit balanced ambipolar charge carrier mobility. nih.gov
Chemical Sensing Platforms
The unique optical and electronic properties of this compound compounds make them excellent candidates for the development of chemical sensing platforms. Their ability to interact with specific ions and produce a measurable optical response is the foundation of their use as chemosensors.
Optical Chemosensors for Ion Detection (e.g., Metal Ions, Anions)
Benzimidazole derivatives have been widely explored as optical chemosensors for the detection of various metal ions and anions. researchgate.net The benzimidazole unit can act as a metal-ion chelating group and its multifunctionality allows for the design of sensors with high sensitivity and selectivity. researchgate.net
For metal ion detection, benzimidazole-based fluorescent probes have shown the ability to differentially detect ions like Cu²⁺ and Zn²⁺ through a fluorescence "off-on" mechanism. The resulting metal complexes can then serve as secondary sensors for anions like cyanide (CN⁻) and pyrophosphate (PPi). Some pyrene-benzimidazole nucleosides exhibit varied fluorescence responses to a wide range of metal ions, including Au⁺, Au³⁺, Cu²⁺, Ni²⁺, Pt²⁺, Ag⁺, Cd²⁺, and Zn²⁺, through mechanisms like fluorescence quenching or enhancement. nih.gov Perylene diimide-based materials have also been engineered to detect metal ions such as Ru³⁺ and Cu²⁺ with very low detection limits. rsc.org
For anion detection, benzimidazole-functionalized BODIPY derivatives have been shown to selectively detect hydrogen sulfate (B86663) (HSO₄⁻) through a visible color change. mdpi.com Similarly, fluorescent quantum dots made from a benzimidazole-appended organic precursor have been used for the sensitive detection of bisulfate anions in various samples. puchd.ac.in Perylene diimide-hydroxyphenyl benzothiazole (B30560) dyads have been designed for the formation of radical anions that can be used in biochemical assays, for instance, for the detection of glucose via the detection of hydrogen peroxide. rsc.org
| Sensor Material | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| Benzimidazole-based chemosensor (DFB) | Cu²⁺ | Fluorescence "off-on" | 24.4 ± 0.5 nM. |
| Benzimidazole-based chemosensor (DFB) | Zn²⁺ | Fluorescence "off-on" | 2.18 ± 0.1 nM. |
| DFB-Cu²⁺ complex | CN⁻ | Fluorescence "on-off" | 9.43 ± 0.2 nM. |
| DFB-Zn²⁺ complex | PPi | Fluorescence "on-off" | 2.9 ± 0.1 nM. |
| nano-SiO₂@BAPERTOL | Ru³⁺ | Static fluorescence quenching | 0.56 nM. rsc.org |
| nano-SiO₂@BAPERTOL | Cu²⁺ | Static fluorescence quenching | 0.43 nM. rsc.org |
| Benzimidazole-functionalized BODIPY | HSO₄⁻ | Colorimetric | - |
pH-Responsive this compound Probes: Mechanisms of Signal Modulation
The functionalization of perylene dyes with benzimidazole moieties creates sophisticated pH-responsive probes whose signal modulation is primarily governed by protonation-dependent photophysical processes. The core mechanism for many of these probes is Photoinduced Electron Transfer (PET). mdpi.com In a typical design, the benzimidazole unit, often bearing amine groups, acts as an electron donor and a protonation site, while the perylene diimide (PDI) core serves as the fluorophore and electron acceptor. mdpi.com
In neutral or basic conditions, the lone pair of electrons on the nitrogen atom of the benzimidazole is available to be transferred to the excited-state PDI core upon photoexcitation. This PET process effectively quenches the fluorescence of the PDI, resulting in a "turn-off" state. When the pH of the medium becomes acidic, the benzimidazole nitrogen is protonated. mdpi.com This protonation engages the lone pair of electrons, thereby inhibiting the PET process from the donor (benzimidazole) to the acceptor (PDI). mdpi.com Consequently, the fluorescence of the perylene core is restored, leading to a "turn-on" signal. The change in the electronic structure of the PDI skeleton itself is often minimal upon protonation of the appended group, which is advantageous for quantitative fluorescence sensing. mdpi.com
Another mechanism involved is Intramolecular Charge Transfer (ICT). In some designs, the protonation or deprotonation of the benzimidazole group can significantly alter the electron-donating or -withdrawing nature of the substituent, leading to a change in the ICT character of the molecule. This modification of the ICT state can cause a noticeable shift in the absorption and emission spectra, resulting in a colorimetric or ratiometric fluorescent response. rsc.org For instance, protonation can lead to a hypsochromic (blue) shift in the absorption bands. mdpi.com The binding of a proton alters the π-conjugation and electronic features of the aromatic system, which in turn changes both the emission intensity and color. mdpi.com
Design of Ratiometric Sensing Systems based on this compound
Ratiometric sensing, which relies on the ratio of fluorescence intensities at two different wavelengths, is a highly desirable feature for chemical probes as it provides a built-in self-calibration, minimizing errors from instrumental fluctuations, probe concentration, and environmental factors. The design of ratiometric pH probes using this compound leverages the distinct photophysical properties of the protonated and deprotonated forms of the molecule.
A key strategy involves creating systems that exhibit a significant shift in their emission wavelength upon a change in pH. For example, a family of ratiometric two-photon (TP) probes derived from benzimidazole demonstrates a pronounced blue-to-green emission color change in response to decreasing pH. acs.orgnih.gov These probes are characterized by a distinctive isoemissive point, which is a wavelength where the emission intensity is independent of pH, further validating the ratiometric nature of the sensor. acs.orgnih.gov
The design principles often focus on modulating the electronic communication between the benzimidazole and perylene units. By carefully selecting the linkage and substitution patterns, chemists can fine-tune the pKa value of the probe to match specific physiological or industrial pH ranges, such as the acidic environments of lysosomes in living cells. acs.orgnih.gov For instance, a lysosome-targeted probe, BH1L, was designed to allow for real-time estimation of pH values inside lysosomal compartments. acs.orgnih.gov
The development of these systems can also involve a chemodosimetric approach, where an irreversible chemical reaction triggered by the analyte (in this case, H+) leads to a new adduct with different photophysical properties. This can produce a significant ratiometric emission change, such as a large blue-shift in the fluorescence spectrum. researchgate.net
Below is a table summarizing the characteristics of selected benzimidazole-based fluorescent pH probes.
| Probe | pKa | Emission Shift (Acidic → Basic) | Sensing Mechanism | Application |
| BH1 | 4.9 | Blue to Green | Two-Photon Fluorescence | Monitoring acidic pH |
| BH2 | 6.1 | Blue to Green | Two-Photon Fluorescence | Monitoring acidic pH |
| BH3 | 5.3 | Blue to Green | Two-Photon Fluorescence | Monitoring acidic pH |
| BH1L | - | Blue to Green | Two-Photon Fluorescence | Lysosomal pH imaging |
| PDI-2 | - | Blue to Red (Colorimetric) | Protonation of imidazole (B134444) | CO2 sensing in water |
Photocatalysis and Photoredox Chemistry
This compound as Organic Photocatalysts for Organic Transformations
This compound derivatives are emerging as a versatile class of metal-free organic photocatalysts for a variety of organic transformations. wixsite.combeilstein-journals.org Their efficacy stems from the unique combination of the strong visible-light absorption and electrochemical stability of the perylene core with the tunable electronic properties imparted by the benzimidazole moiety. dergipark.org.trnih.gov These photocatalysts can drive reactions such as the synthesis of benzimidazoles, oxidative amination, and etherification under mild conditions, often using visible light from LEDs at ambient temperatures. wixsite.comresearchgate.net
For instance, a metal-free Brønsted acid-functionalized porphyrin intertwined with a benzimidazolium moiety supported on perylene has been shown to be an effective heterogeneous photocatalyst for the etherification of furfuryl alcohol. researchgate.net The high catalytic performance is attributed to the favorable Hammett acidity and the unique chromophoric system. researchgate.net Similarly, dithienopyrrolobenzothiadiazole and naphthalimide-based triads have been developed for the photocatalytic synthesis of benzimidazoles. wixsite.com The general appeal of these organic dyes over traditional transition metal catalysts lies in their lower toxicity and more sustainable nature. beilstein-journals.org
Mechanisms of Photo-reduction and Oxidation Reactions Mediated by this compound
The photocatalytic activity of this compound compounds is rooted in photoredox catalysis, which involves single-electron transfer (SET) processes initiated by the absorption of light. acs.org The general mechanism can proceed through two main pathways: oxidative quenching and reductive quenching. acs.orgacs.org
Initiation : The this compound photocatalyst (PC) absorbs a photon of visible light, promoting it from its ground state (S₀) to an electronically excited state (PC*), which is typically a long-lived triplet state. beilstein-journals.orgacs.org This excited state is both a more potent oxidant and a more potent reductant than the ground state. acs.orgacs.org
Quenching Pathways :
Oxidative Quenching : The excited photocatalyst (PC*) donates an electron to a substrate (an electron acceptor, A), reducing the substrate to its radical anion (A•⁻) and forming the oxidized photocatalyst (PC•⁺). This pathway is favored in reactions involving the reduction of a substrate. acs.org The oxidized photocatalyst (PC•⁺) must then be reduced back to its ground state in a subsequent step to complete the catalytic cycle.
Reductive Quenching : The excited photocatalyst (PC*) accepts an electron from a substrate (an electron donor, D), oxidizing the substrate to its radical cation (D•⁺) and forming the reduced photocatalyst (PC•⁻). This is common in oxidation reactions. acs.org The reduced photocatalyst (PC•⁻) then donates its excess electron to another species in the reaction mixture, regenerating the ground-state catalyst. acs.org
For example, in the synthesis of 2-substituted benzimidazoles, the mechanism can involve holes, singlet oxygen, and superoxide (B77818) radicals (·O₂⁻) as key reactive species generated by the photocatalyst. nih.govresearchgate.net The photocatalyst facilitates the formation of radical intermediates from the substrates, which then undergo cyclization and further transformations to yield the final product. researchgate.net The ability to generate highly reactive radicals from stable precursors under mild, light-driven conditions is a hallmark of this type of chemistry. researchgate.net
Design of Heterogeneous Photocatalytic Systems
A significant challenge in photocatalysis is the separation and recovery of the catalyst from the reaction mixture for reuse. To address this, this compound catalysts are often incorporated into heterogeneous systems. This approach not only simplifies catalyst recycling but can also enhance stability and performance. cjcatal.comrsc.org
One strategy is to covalently anchor the perylene-based photocatalyst onto a solid support. For example, perylene diimide (PDI) molecules have been covalently bound to the surface of nanosilica. cjcatal.com This heterogeneous structure overcomes the poor solubility of many PDI derivatives while retaining their photocatalytic activity for reactions like the reduction of aryl halides in both organic solvents and water. cjcatal.com
Another advanced approach is the integration of this compound units into the structure of porous organic polymers (POPs) or covalent organic frameworks (COFs). researchgate.netresearchgate.net These materials provide a robust, high-surface-area scaffold that prevents the aggregation of the PDI units, which can otherwise quench their photoactivity. researchgate.net The defined porous structure can also improve substrate accessibility to the catalytic sites. For instance, incorporating a PDI unit into a COF by linking it with p-phenylenediamine (B122844) has been shown to control intermolecular aggregation and enhance photocatalytic efficiency. researchgate.net Similarly, benzimidazole-based COFs embedding single-atom metal sites can drive photocatalytic hydrogen evolution under visible light. cjcatal.com
The table below provides examples of photocatalytic systems based on perylene and benzimidazole derivatives.
| Catalyst System | Reaction Type | Key Features |
| Perylene-supported porphyrin with benzimidazolium | Etherification | Heterogeneous, good Hammett acidity (H₀ = 0.76). researchgate.net |
| PDI on nanosilica | Photoreduction of aryl halides | Heterogeneous, overcomes solubility issues, reusable. cjcatal.com |
| PDI in a Covalent Organic Framework (PDI-PDA) | General Photocatalysis | Controls intermolecular aggregation, enhances carrier separation. researchgate.net |
| Fe₃O₄@V/TiO₂ with benzimidazole synthesis | Synthesis of 2-substituted benzimidazoles | Heterogeneous, magnetic for easy separation, recyclable. nih.gov |
Table based on data from references researchgate.netnih.govcjcatal.comresearchgate.net.
Energy Storage Materials
This compound compounds have been identified as promising materials for high-density energy storage, particularly as the dielectric component in capacitors. rsc.orgrsc.orgnih.gov A novel perylene bisbenzimidazole, featuring both electron-donating and electron-accepting functional groups, was designed and synthesized for this purpose. rsc.orgnih.gov
The key property of this material is its nonlinear dielectric response to an applied electric field. rsc.orgrsc.org Unlike traditional linear dielectrics where polarizability is constant, this molecule exhibits a significant increase in polarizability under an electric field, allowing for greater energy storage density. rsc.org The mechanism behind this property lies in the molecule's "push-pull" electronic structure and extended π-conjugation. The formation of the benzimidazole rings considerably extends the conjugation of the perylene core, which is further enhanced by the addition of donor and acceptor groups at opposite ends of the molecule. rsc.orgnih.gov This design facilitates the delocalization of electrons when an electric field is applied, leading to high polarizability. rsc.org
Charging measurements have demonstrated that this perylene bisbenzimidazole material exhibits voltage saturation at a relatively low electric field strength, making it a potent dielectric for capacitor applications. rsc.orgnih.gov Furthermore, the modular nature of these molecules allows for structural modifications, such as the addition of long alkyl chains, to improve processability and the resistivity of the final device. rsc.org
In a related application, benzimidazole-based covalent organic polymers are being investigated for use in supercapacitors. These polymers offer structural integrity, long operating lifetimes, and fast charge-discharge rates, with one study reporting a specific capacitance of 335 F g⁻¹ and good cyclic stability. researchgate.net
The table below summarizes the properties of a this compound-based energy storage material.
| Material | Application | Key Property | Reported Value |
| Perylene bisbenzimidazole | Nonlinear Dielectric for Capacitors | Voltage Saturation | 40 V μm⁻¹ |
| Benzimidazole-based Covalent Organic Polymer | Supercapacitor Electrode | Specific Capacitance | 335 F g⁻¹ at 2 mV s⁻¹ |
Table based on data from references rsc.orgnih.govresearchgate.net.
Dielectric Properties and Nonlinear Dielectric Response for Capacitors
The advancement of modern electronics and high-power systems is intrinsically linked to the development of high-performance capacitors, which require dielectric materials with high polarizability, high resistivity, and significant breakdown strength. rsc.orgrsc.org this compound derivatives have emerged as a sophisticated class of organic materials engineered to meet these demands, exhibiting unique dielectric properties suitable for advanced energy storage applications. rsc.orgrsc.org
The exceptional characteristics of these materials stem from a deliberate molecular design strategy. This design incorporates three key components: a large, polyaromatic perylene core that allows for π-π stacking and high polarizability; donor and acceptor functional groups placed at opposite ends of the conjugated core to enhance hyperpolarizability; and insulating subunits to prevent current leakage within a capacitor. rsc.orgrsc.org Theoretical studies have shown that transforming the diimide functions of traditional perylene diimides (PDIs) into more conjugated benzimidazole derivatives, and adding donor (like -NEt₂) and acceptor (like -NO₂) groups, can dramatically increase the linear polarizability of the molecule. rsc.org
Unlike conventional dielectric materials where polarizability is a constant value, certain this compound compounds exhibit a nonlinear dielectric response to an applied electric field. rsc.orgrsc.org This behavior is particularly advantageous for energy storage. Research on a novel perylene bisbenzimidazole, specifically designed with donor and acceptor moieties, has demonstrated this phenomenon explicitly. rsc.orgrsc.orgnih.gov
In experiments using a Corona Kelvin probe to apply a large electric field, thin films of this perylene bisbenzimidazole derivative were compared to polypropylene (B1209903) (PP), a common linear dielectric used in high-voltage capacitors. rsc.org While polypropylene showed a typical linear relationship between the increasing charge density and a growing electric field, the this compound material displayed a distinct nonlinear voltage saturation at a low electric field strength of 40 V/μm. rsc.orgrsc.org This saturation indicates that as additional charge is deposited on the film, the material's polarization increases without a corresponding rise in the electric field, a highly desirable trait for a capacitor dielectric. rsc.org This nonlinear response makes it a potent material for energy storage. rsc.orgrsc.org
The dielectric constant of the benchmark material, polypropylene, was estimated to be 2.9 under these experimental conditions. rsc.org While a specific dielectric constant for the nonlinear this compound is not constant, its behavior signifies a much higher effective energy storage capability under an electric field compared to linear dielectrics. The very low value of the dielectric constant at higher frequencies is a critical factor for the application of related benzimidazole materials in photonic and nonlinear optical (NLO) devices. scholarsresearchlibrary.com Studies on benzimidazole alone show a dielectric constant of around 5.45 at 100 Hz, which decreases with increasing frequency. scholarsresearchlibrary.com Furthermore, research into polyimides has shown that the introduction of conjugated benzimidazole moieties can increase the dielectric constant of the polymer. mdpi.com
Interactive Data Table: Dielectric Response Comparison
| Material | Dielectric Response Type | Electric Field at Voltage Saturation (V/μm) | Dielectric Constant (ε) | Source(s) |
| Perylene Bisbenzimidazole | Nonlinear | 40 | Not constant | rsc.orgrsc.org |
| Polypropylene (PP) | Linear | N/A | ~2.9 | rsc.org |
Interactive Data Table: Dielectric Properties of Benzimidazole and Related Compounds
| Compound/Material Type | Dielectric Constant (ε) | Measurement Conditions | Source(s) |
| Benzimidazole (BMZ) | ~5.45 | 318 K, 100 Hz | scholarsresearchlibrary.com |
| Perylene-3,4:9,10-tetracarboxylic bisimides (Aromatic Substituted) | Up to 110 | Not specified | uni-muenchen.de |
| Perylene-3,4:9,10-tetracarboxylic bisimides (Polymeric) | Up to 260 | Not specified | uni-muenchen.de |
| Polyimide with 50% bis-benzimidazole diamine | 2.39 | Not specified | mdpi.com |
Structure Property Relationships and Rational Design Principles
Impact of Substituent Electronic Effects on Molecular Orbitals and Energy Gaps
The electronic characteristics of benzimidazole (B57391) perylene (B46583) derivatives are profoundly influenced by the nature of substituents attached to the aromatic core. These substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO energy gap.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have distinct effects. Attaching EDGs, such as amino or alkoxy groups, to the perylene core generally increases the HOMO energy level. mdpi.com This destabilization of the HOMO leads to a smaller energy gap, which typically results in a bathochromic (red) shift in the material's absorption spectrum. mdpi.com Conversely, introducing EWGs like cyano or nitro groups stabilizes both the HOMO and LUMO, but the stabilization of the LUMO is often more pronounced. ekb.egmdpi.com This effect increases the electron affinity of the molecule and can also modulate the energy gap. ekb.eg
For instance, studies on perylene bisimide (PBI) derivatives, which share the perylene core, show that substituents in the "bay region" (the 1,6,7, and 12 positions) have a more significant impact on the frontier molecular orbitals than substituents at the imide nitrogen positions. ekb.eg This is because the bay positions are electronically coupled more directly to the π-system of the perylene core. The electronic effect of imide substituents is mainly inductive and has a lesser impact on the HOMO and LUMO energy levels. ekb.eg Theoretical calculations using Density Functional Theory (DFT) have corroborated these experimental findings, showing that the HOMO of amino-substituted PBIs is delocalized over both the amino group and the perylene core, while the LUMO is primarily located on the perylene core and imide groups. mdpi.com
The following table summarizes the general effects of different substituent types on the frontier molecular orbitals of perylene-based compounds.
| Substituent Type | Position | Effect on HOMO | Effect on LUMO | Effect on Energy Gap |
| Electron-Donating (e.g., -NH₂, -OR) | Bay Region | Increases Energy Level | Minor Change | Decreases |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Bay Region | Decreases Energy Level | Significantly Decreases Energy Level | Modulated (Can Decrease) |
| Alkyl/Aryl Groups | Imide Position | Minor Inductive Effect | Minor Inductive Effect | Minor Change |
This table provides a generalized summary based on established principles for perylene derivatives.
Stereochemical Influence of Molecular Conformation on Electronic Coupling and Charge Separation
The three-dimensional arrangement, or conformation, of benzimidazole perylene molecules plays a critical role in their solid-state properties, particularly electronic coupling and charge separation efficiency. Strong electronic coupling between adjacent molecules is essential for efficient charge transport in organic semiconductor devices.
Introducing bulky substituents into the bay region of the perylene core induces significant steric hindrance. dergipark.org.tr This forces the perylene plane to twist, disrupting the planarity of the aromatic system. dergipark.org.tr While this twisting can enhance solubility by hindering the strong π-π stacking that leads to aggregation and precipitation, it also reduces the intermolecular orbital overlap. ekb.egdergipark.org.tr This diminished electronic coupling can be detrimental to charge mobility.
However, controlled stereochemical changes can be harnessed to optimize performance. In the context of donor-acceptor systems for photovoltaics, a certain degree of twisting can be beneficial. It can help modulate the intermolecular interactions to achieve a favorable morphology for charge separation at the donor-acceptor interface. Furthermore, in multichromophoric systems, the geometry and electronic nature of the bridge linking the units are crucial. Strategies such as "bridge resonance," where the frontier orbital energies of a linker are nearly degenerate with those of the attached PDI units, can enhance interchromophore electronic coupling even with non-planar geometries, facilitating efficient symmetry-breaking charge separation. nih.gov
Design Strategies for Tunable Optical Absorption and Emission Characteristics
The optical properties of this compound compounds, specifically their absorption and emission wavelengths, can be precisely controlled through chemical design. The goal is often to shift the absorption spectrum to cover a broader range of the solar spectrum for photovoltaic applications or to achieve specific emission colors for organic light-emitting diodes (OLEDs).
The primary strategy for tuning optical properties involves the introduction of substituents that alter the HOMO-LUMO energy gap. preprints.org
Bathochromic (Red) Shift : Attaching electron-donating groups (e.g., phenoxy, amino) to the perylene bay positions raises the HOMO energy, reducing the energy gap and shifting both absorption and emission to longer wavelengths. mdpi.comresearchgate.net For example, the reduction of nitro-substituted perylene bisimides to amino-substituted derivatives results in a significant red shift due to the strong electron-donating nature of the amino group. mdpi.com
Hypsochromic (Blue) Shift : While less common, introducing groups that increase the energy gap can cause a blue shift. More often, the strategy is to control the degree of red-shifting.
Imide vs. Bay Substitution : As with electronic properties, substitution at the bay positions has a much stronger influence on optical characteristics than substitution at the imide nitrogens. ekb.egdergipark.org.tr This allows for a design approach where bulky or solubilizing groups are placed at the imide positions to control morphology and processability without significantly altering the core optical properties, which are then fine-tuned by the bay substituents. acs.org
The following table shows representative absorption and emission data for substituted perylene diimides (PDIs), illustrating the effect of different functional groups.
| Compound Type | Substituent | Absorption Maxima (λ_max) | Emission Maxima (λ_em) |
| Bay-unsubstituted PDI | - | ~490, 526 nm | ~540, 576 nm |
| Bay-amino substituted PDI | -NH₂ | Broad absorption 350-750 nm | Red-shifted emission |
| Bay-chlorine substituted PDI | -Cl | ~550, 585 nm | Red-shifted emission |
| Bay-phenoxy substituted PDI | -OPh | ~570, 615 nm | Red-shifted emission |
Data compiled from various sources for illustrative purposes. mdpi.comdergipark.org.trresearchgate.net Exact wavelengths vary with solvent and specific molecular structure.
Molecular Engineering for Enhanced Self-Assembly and Morphological Control
The performance of this compound-based devices is critically dependent on the solid-state morphology, which is governed by molecular self-assembly. acs.org Molecular engineering provides powerful tools to direct the packing of these molecules into well-defined supramolecular structures such as nanofibers, nanotubes, and crystalline thin films. nih.gov
A key strategy involves modifying the side chains attached to the imide nitrogen atoms. By changing these substituents from simple linear alkyl chains to branched "swallow-tail" chains or flexible hydrophilic chains like oligoethylene glycol (OEG), the intermolecular interactions can be precisely tuned. acs.org These modifications influence the balance between π-π stacking of the perylene cores and the interactions of the side chains, thereby controlling the resulting morphology. acs.org For example, specific side chains can promote the formation of H-aggregates or J-aggregates, which have distinct optical signatures and charge-transport properties. acs.org
Furthermore, introducing functional groups capable of specific non-covalent interactions, such as hydrogen bonding, can provide another layer of control over the self-assembly process. nih.gov Amide-linked substituents, for instance, can drive the formation of one-dimensional aggregates through hydrogen-bonding-directed π–π interactions, leading to the formation of organogels composed of nanofibers or nanotubes. nih.gov The ability to control morphology is essential for optimizing charge transport pathways and creating the desired nanostructured active layers in electronic devices. acs.org
Strategies for Modulating Electron Affinity and Redox Potentials
Modulating the electron affinity (the ability to accept an electron) and the redox potentials (the potentials at which the molecule is oxidized or reduced) is fundamental for aligning the energy levels of this compound materials with other components in a device, such as donor materials in solar cells or electrodes in transistors.
Cyclic voltammetry is a standard technique used to measure these properties. The reduction potential is directly related to the LUMO energy level, while the oxidation potential corresponds to the HOMO level. acs.org Strategies to modulate these properties are similar to those used for tuning the energy gap:
Increasing Electron Affinity : To make a material a better electron acceptor (n-type semiconductor), its electron affinity must be increased. This is achieved by attaching strong electron-withdrawing groups (e.g., halogens, cyano groups) to the perylene core. researchgate.net These groups stabilize the LUMO, making the molecule easier to reduce (i.e., shifting the reduction potential to a less negative value). researchgate.net For example, substituting bromine atoms with cyano groups on the perylene core leads to dyes that are stronger electron acceptors. researchgate.net
Decreasing Electron Affinity : Conversely, attaching electron-donating groups raises the LUMO energy, making the molecule harder to reduce and lowering its electron affinity.
Redox Stability : The reversibility of the redox processes is also crucial for the operational stability of a device. Perylene-based systems generally show excellent electrochemical stability, often exhibiting multiple reversible reduction waves. mdpi.com
The following table demonstrates how different bay substituents on a perylene bisimide core can modulate its first reduction potential.
| Bay Substituent | First Reduction Potential (E_red1 vs. Fc/Fc⁺) | Relative Electron Affinity |
| Phenoxy (-OPh) | -1.13 V | Lower |
| Unsubstituted | -1.06 V | Moderate |
| Bromine (-Br) | -0.92 V | Higher |
| Cyano (-CN) | -0.68 V | Highest |
Illustrative data adapted from literature on substituted perylene bisimides. researchgate.net Lower (less negative) reduction potentials indicate higher electron affinity.
Emerging Research Directions and Future Outlook for Benzimidazole Perylene Chemistry
Exploration of Novel Hybrid Materials Incorporating Benzimidazole (B57391) Perylene (B46583)
A significant frontier in benzimidazole perylene chemistry is the creation of novel hybrid materials where the this compound unit is combined with other functional components, such as inorganic nanostructures, polymers, or other organic molecules. This approach aims to synergistically combine the properties of each component to achieve enhanced performance and novel functionalities for applications in organic electronics, photocatalysis, and sensing.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The integration of this compound derivatives as linkers or guests within porous crystalline frameworks like MOFs and COFs is a burgeoning area of research. These frameworks offer a platform for arranging the chromophores in a highly ordered and predictable manner.
MOFs: Benzimidazole-based linkers have been used to construct MOFs with specific pore environments. rsc.orgbeilstein-journals.org For example, perylene-based MOFs have demonstrated efficiency as photosensitizers for generating reactive oxygen species (ROS) in photocatalytic reactions. chula.ac.th The incorporation of perylene guests within a zeolitic imidazolate framework (ZIF-8), which is constructed from benzimidazole-derived linkers, has led to materials with unique optical properties. bgsu.edu
COFs: Similarly, COFs built from benzimidazole beilstein-journals.orgnih.gov or perylene building blocks rsc.org are being explored as robust, porous materials for photocatalysis and gas separation. A notable example is an all-organic S-scheme photocatalyst created by combining a conjugated COF with a perylene diimide urea (B33335) polymer, which showed boosted hydrogen generation. researchgate.net These crystalline porous polymers allow for the precise covalent integration of the π-functional units into ordered architectures. rsc.org
Supramolecular and Polymeric Hybrids: Researchers are exploring the self-assembly of this compound derivatives with other functional molecules to create complex supramolecular structures. Hybrid materials formed by the self-assembly of a ditopic twisted perylene diimide with square-planar platinum(II) or palladium(II) terpyridyl complexes have been investigated for their electrochemical and photovoltaic properties. pharmainfo.in Furthermore, new organic luminescent materials have been synthesized by tethering carbazole (B46965) and benzimidazole chromophores, demonstrating how molecular architecture influences photophysical properties. researchgate.net
The table below summarizes selected research findings on hybrid materials incorporating this compound units.
| Hybrid Material Type | Components | Key Research Finding | Application Area |
| Perylene@MOF | Perylene guest in a ZIF-8 (benzimidazole-derived) framework | Exhibited reversible mechanochromic luminescence under pressure. bgsu.edu | Sensors, Optoelectronics |
| COF/Polymer Hybrid | Covalent Organic Framework / Perylene Diimide Urea Polymer | Created an S-scheme heterojunction that boosted photocatalytic H₂ generation. researchgate.net | Photocatalysis, Solar Fuels |
| Supramolecular Complex | Ditopic Perylene Diimide / Platinum(II)-terpyridyl complex | Formed water-soluble triads with potential for photovoltaic applications. pharmainfo.in | Photovoltaics, Electrochemistry |
| Heterojunction Solar Cell | Perylene bisbenzimidazole / Zinc Phthalocyanine (B1677752) (ZnPC) | Fabricated bilayer organic solar cells; device structure was optimized for performance under AM 1.5 illumination. bgsu.edu | Organic Photovoltaics |
Advanced Characterization Techniques for Understanding Complex Supramolecular Structures
Understanding the intricate relationship between molecular structure, packing, and material function is critical for designing next-generation this compound systems. Researchers employ a sophisticated suite of advanced characterization techniques to probe these materials from the molecular to the macroscopic level.
The synthesis of new derivatives, such as 2-(2′-pyridyl)-1H-benzimidazole appended to a perylene diimide core, requires a full suite of spectroscopic and analytical methods for confirmation. These include Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, nuclear magnetic resonance (¹H and ¹³C NMR) to elucidate the chemical structure, and high-resolution mass spectrometry (HRMS or MALDI-TOF) to confirm the molecular weight. researchgate.netdntb.gov.ua
To understand the electronic and optical properties, a combination of experimental and theoretical techniques is used:
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These are fundamental techniques for studying the photophysical properties, revealing information about electronic transitions, aggregation behavior, and solvent effects. researchgate.netdntb.gov.ua
Electrochemistry: Cyclic voltammetry (CV) is widely used to determine the HOMO and LUMO energy levels, redox potentials, and electrochemical stability of new compounds. researchgate.netdntb.gov.ua These experimental values are crucial for assessing their suitability as charge transport materials in electronic devices.
Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry to study the optical properties of a molecule in its different redox states, providing direct insight into electrochromic behavior. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to optimize molecular geometries and calculate electronic structures and absorption spectra. These theoretical results are often compared with experimental data to gain a deeper understanding of the observed properties. pharmainfo.inresearchgate.net
For studying supramolecular assemblies and solid-state properties, additional techniques are employed:
X-ray Diffraction (XRD): Single-crystal XRD provides the definitive atomic-level structure of molecules and their packing in the crystalline state. Powder XRD is used to analyze the crystallinity and phase of bulk materials.
Electron Microscopy (SEM, TEM): Scanning and transmission electron microscopy are used to visualize the morphology and nanostructure of self-assembled materials and thin films.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution surface probe techniques can image molecular arrangements and self-assembled nanostructures on surfaces with sub-nanometer precision.
The table below outlines key characterization techniques and their specific applications in this compound research.
| Technique | Information Obtained | Purpose in this compound Research |
| NMR Spectroscopy | Chemical structure, connectivity of atoms | Verifying the successful synthesis of new molecular designs. researchgate.net |
| Mass Spectrometry | Molecular weight, elemental composition | Confirming the identity and purity of synthesized compounds. researchgate.net |
| Cyclic Voltammetry (CV) | Redox potentials, HOMO/LUMO energy levels | Evaluating suitability for organic electronics and understanding redox-responsive behavior. researchgate.netdntb.gov.ua |
| UV-Vis/Fluorescence | Absorption/emission spectra, quantum yield | Characterizing photophysical properties for applications in OLEDs, sensors, and photocatalysis. researchgate.net |
| DFT/TD-DFT Calculations | Optimized geometry, electronic structure, simulated spectra | Rationalizing molecular structure and providing theoretical insight into experimental observations. pharmainfo.inresearchgate.net |
| X-ray Diffraction (XRD) | Crystal structure, molecular packing | Determining the precise 3D arrangement of molecules in the solid state. |
Development of Multi-Stimuli Responsive this compound Systems
A highly promising research direction is the development of "smart" materials based on benzimidazole perylenes that can change their properties in response to multiple external stimuli. This multi-responsiveness is achieved by molecularly engineering the system to incorporate moieties sensitive to different triggers, such as pH, temperature, light, mechanical force, and electric potential.
pH and Thermo-Responsiveness: The nitrogen atoms in the benzimidazole ring are inherently pH-sensitive. By protonating or deprotonating these sites, the electronic properties and, consequently, the fluorescence of the molecule can be modulated. Perylene-based fluorescent probes have been designed that switch their emission "on" or "off" depending on the pH of the medium. smolecule.comacs.org Combining these chromophores with thermo-responsive polymers like poly(N-isopropylacrylamide) (NIPAM) has led to dual-responsive systems where fluorescence can be controlled by both temperature and pH. smolecule.comrsc.org
Electro- and Photo-Responsiveness: The rich redox chemistry of the perylene core makes these compounds naturally responsive to electric fields. Perylene diimide derivatives functionalized with benzimidazole have shown distinct color changes upon electrochemical reduction and oxidation, a property known as electrochromism. beilstein-journals.orgresearchgate.net This makes them suitable for applications in electrochromic devices or displays. researchgate.net Photo-responsiveness can be introduced by linking the this compound unit to a photochromic molecule, such as a diarylethene, creating a system whose optical and electronic properties can be reversibly switched with light. rsc.orgacs.org
Mechano-Responsiveness: Mechanochromic materials, which change color or fluorescence upon the application of mechanical force (e.g., grinding, stretching, or pressure), are being developed. A versatile benzimidazole-substituted mechanophore demonstrated dual-mode multicolor mechanochromism, changing from light green to cyan upon stretching and becoming colored upon compression. chula.ac.thacs.org In a different approach, embedding perylene molecules within a ZIF-8 MOF (which contains benzimidazole-derived linkers) produced a hybrid material with reversible mechanochromic luminescence, where pressure induces a red-shift in the emission. bgsu.edu
The following table details examples of stimuli-responsive this compound systems.
| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |
| pH | Fluorescence switching (On/Off) | Protonation/deprotonation of benzimidazole or peripheral amine groups. smolecule.comnih.gov | Biological imaging, pH sensors |
| Temperature | Reversible fluorescence changes | Conformational changes in attached thermo-responsive polymers (e.g., NIPAM). smolecule.comrsc.org | Smart sensors, thermal probes |
| Electric Potential | Reversible color change (Electrochromism) | Stable formation of radical anions/dianions upon electrochemical reduction. beilstein-journals.orgresearchgate.net | Electrochromic devices, smart windows |
| Mechanical Force | Luminescence color change (Mechanochromism) | Force-induced changes in molecular packing (aggregation) or conformation. chula.ac.thbgsu.edu | Stress sensors, security materials |
| Light | Reversible absorption/emission changes (Photochromism) | Isomerization of an attached photochromic unit (e.g., diarylethene). rsc.orgacs.org | Optical switches, data storage |
Sustainable Synthesis and Processing Methodologies
As the applications for benzimidazole perylenes expand, there is a critical need to develop more sustainable and environmentally benign methods for their synthesis and processing. Traditional synthetic routes often require harsh conditions, hazardous solvents, and multi-step procedures that generate significant waste. bgsu.eduacs.org Modern green chemistry principles are now being applied to address these challenges.
Solvent-Free and Green Solvent Approaches: A significant advance is the development of solvent-free synthetic protocols. A "green" process for preparing perylene tetracarboxylic acid bisbenzimidazole (PTCBI) involves the solid-state condensation of the reactants using a zinc acetate (B1210297) catalyst, followed by direct purification via sublimation. This method completely avoids the use of toxic solvents like trifluoroacetic acid. bgsu.eduacs.org Mechanochemical synthesis in a ball mill is another promising solvent-free technique. mdpi.com Where solvents are necessary, the focus is shifting to greener alternatives. Molten imidazole (B134444) has been successfully used as a recyclable solvent for synthesizing perylene bisimides (PBIs). rsc.org Furthermore, hydrothermal synthesis using only water as the medium has been shown to produce high-purity PBIs quantitatively without the need for catalysts or excess reagents. rsc.org A room-temperature synthesis was also developed by using water to enhance the solubility of a key reaction intermediate. rsc.orgnih.gov
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzimidazole derivatives. jocpr.comdergipark.org.tr Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often leading to higher yields and purer products compared to conventional heating methods. asianpubs.org
Atom-Economic Reactions: C-H activation is a state-of-the-art strategy that aligns with the principles of atom economy. Instead of relying on pre-functionalized starting materials, this method allows for the direct formation of new bonds at otherwise unreactive C-H sites. Transition metal catalysts (e.g., rhodium, scandium) are being developed to selectively functionalize the C-H bonds of both the benzimidazole beilstein-journals.orgacs.org and perylene cores. rsc.org This approach streamlines synthesis and minimizes the generation of stoichiometric byproducts.
One-Pot Procedures: To improve process efficiency, one-pot reactions that combine multiple synthetic steps into a single operation are being designed. For instance, an iron-facilitated one-pot method converts 2-nitro-N-phenylaniline directly to a 1-phenyl-1H-benzimidazole derivative through sequential reduction and cyclization. sioc-journal.cn Similarly, one-pot methods using coupling reagents have been developed to synthesize complex benzimidazole-containing fused heterocycles. nih.govmdpi.com
| Sustainable Strategy | Description | Example |
| Solvent-Free Synthesis | Reaction is performed with solid reactants, often with mechanical or thermal energy, avoiding bulk solvents. | Solid-state condensation of perylene dianhydride and a diamine with a Zn(OAc)₂ catalyst. bgsu.eduacs.org |
| Green Solvents | Use of environmentally benign and recyclable solvents like water or molten imidazole. | Hydrothermal synthesis of perylene bisimides in pure water at 200 °C. rsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to dramatically reduce reaction times and increase energy efficiency. | Cyclocondensation of o-phenylenediamine (B120857) with carboxylic acids under microwave irradiation. asianpubs.org |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization and improving atom economy. | Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with diazo compounds. acs.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce waste and simplify workup. | Iron-catalyzed reduction and cyclization of a nitro-aniline precursor to a benzimidazole. sioc-journal.cn |
Integration into Nanoscale Devices and Functional Systems
The ultimate goal of research into this compound chemistry is to harness their exceptional properties by integrating them as active components in functional nanoscale devices. Their unique combination of robust photostability, high fluorescence, and tunable n-type semiconductor characteristics makes them highly versatile building blocks for a range of technologies.
Organic Electronics: Benzimidazole perylenes are prime candidates for use in organic electronics. Their ability to transport electrons efficiently makes them excellent n-type materials for organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaics (OPVs). smolecule.combgsu.edu In OPVs, they have been used in both bilayer heterojunctions with donor materials like zinc phthalocyanine bgsu.edu and in bulk-heterojunction (BHJ) device architectures. nih.gov Their strong luminescence also makes them suitable for use as emitters in organic light-emitting diodes (OLEDs). smolecule.com
Photocatalytic Systems: The strong light absorption and electrochemical properties of benzimidazole perylenes make them ideal for photocatalysis. Hybrid materials, such as COFs incorporating perylene units, are being designed as heterogeneous photocatalysts for reactions like solar hydrogen production. researchgate.net The ability of perylene derivatives to act as photosensitizers is also being exploited to generate reactive oxygen species for oxidative chemical transformations. chula.ac.th
Sensors and Probes: The strong and environmentally sensitive fluorescence of benzimidazole perylenes makes them excellent candidates for chemical sensors and biological probes. smolecule.com As discussed, their response to stimuli like pH allows for the design of fluorescent probes for monitoring cellular environments. smolecule.comacs.org Their integration into MOFs and other frameworks can lead to solid-state sensors with enhanced selectivity and sensitivity.
Advanced Functional Systems: Looking forward, the integration of multi-stimuli responsive benzimidazole perylenes into devices could lead to advanced functional systems. For example, their electrochromic properties are being explored for smart windows and displays, researchgate.net while their mechanochromic response could be used to create novel stress-sensing coatings or anti-counterfeiting labels. chula.ac.thbgsu.edu The self-assembly of these molecules into well-defined nanostructures like nanobelts and nanowires opens up possibilities for creating the fundamental components of future nanoscale electronic and photonic circuits. acs.org
The table below highlights the integration of this compound compounds into various functional devices and systems.
| Device/System | Role of this compound | Key Performance Metric/Finding |
| Organic Solar Cell (OPV) | Electron Acceptor Material | Devices showed external quantum efficiencies (EQE) across the visible spectrum (400-700 nm). nih.gov |
| Organic Field-Effect Transistor (OFET) | n-Type Semiconductor | Perylene bisbenzimidazole derivatives exhibit n-type semiconducting behavior. dntb.gov.ua |
| Photocatalytic Reactor | Light-Harvesting Component/Catalyst | COF/perylene polymer hybrids demonstrated boosted H₂ evolution rates. researchgate.net |
| Fluorescent Sensor | pH-Responsive Fluorophore | Probes show distinct fluorescence changes in response to pH, enabling cell imaging. smolecule.com |
| Electrochromic Device | Active Electrochromic Material | PDI-benzimidazole triads show reversible color changes with applied potential. researchgate.net |
Q & A
Q. What are the common synthetic routes for benzimidazole perylene derivatives, and how are they optimized for purity?
this compound derivatives are typically synthesized via condensation reactions. A prominent method involves reacting 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) with diamines like 3,3'-diaminobenzidine (DAB) in dimethylformamide (DMF) under controlled conditions . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates. For asymmetric derivatives, regioselective functionalization at the perylene "bay" positions (e.g., 1,6- or 1,7-positions) requires careful stoichiometric control and temperature modulation .
Q. How are the optical properties of this compound derivatives characterized?
UV-Vis and fluorescence spectroscopy are primary tools. For example, bridged double this compound (BIDP) in DMF exhibits absorption peaks at 498, 525, and 566 nm, with emission at 540 and 580 nm . Aggregation effects can be monitored via spectral shifts: dimerization or π-stacking in films broadens absorption ranges (e.g., 450–800 nm) and reduces fluorescence quantum yields due to exciton coupling . Solvent polarity and annealing (e.g., DMF vapor) significantly influence film morphology and optical behavior .
Q. What techniques are used to analyze the structural and morphological properties of these compounds?
- Spectroscopy : IR and NMR confirm functional groups and bonding .
- X-ray diffraction (XRD) : Reveals crystalline packing and aggregation modes (e.g., H- or J-aggregates) .
- Scanning electron microscopy (SEM) : Visualizes film morphology, such as dendritic or fibrillar structures formed during electrodeposition .
- Theoretical methods : Density functional theory (DFT) predicts HOMO-LUMO gaps and charge-transfer dynamics .
Advanced Research Questions
Q. How can aggregation structures of this compound derivatives be controlled for optoelectronic applications?
Aggregation is modulated via:
- Solvent engineering : High-polarity solvents (e.g., DMF) suppress aggregation, while low-polarity solvents promote π-stacking .
- Post-processing : Thermal or solvent vapor annealing (e.g., DMF vapor) induces ordered morphologies in electrodeposited films, enhancing charge transport .
- Chemical modifications : Introducing alkyl chains or electron-withdrawing groups (e.g., -Br) alters solubility and intermolecular interactions .
Q. What role do this compound derivatives play in organic electronics, and how are their electronic properties tuned?
These compounds are n-type semiconductors due to their electron-deficient perylene cores. Key applications include:
- Organic photovoltaics (OPVs) : Broad absorption spectra (400–800 nm) enable light-harvesting in solar cells .
- Organic thin-film transistors (OTFTs) : High electron mobility (~0.1 cm²/V·s) is achieved through optimized film crystallinity .
- Doping strategies : Strong electron donors (e.g., tetrathiafulvalene) can n-dope perylene derivatives, enhancing conductivity .
Q. How do substituents impact the redox properties of this compound derivatives in energy storage systems?
Electron-withdrawing substituents (e.g., -NO₂, -Br) lower LUMO levels, facilitating electron acceptance in sodium-ion battery cathodes. For example, tetrabromo-substituted derivatives exhibit a redox potential shift of ~0.3 V compared to unsubstituted analogs, improving energy density . Theoretical modeling (DFT) guides substituent selection by predicting HOMO-LUMO gaps and charge delocalization .
Q. What methodologies address contradictions in spectral data interpretation for aggregated systems?
Discrepancies between solution and solid-state spectra (e.g., red shifts in films vs. monomers) are resolved using:
- Time-resolved spectroscopy : Distinguishes monomeric and aggregated species via fluorescence lifetime analysis .
- Polarized light microscopy : Correlates optical anisotropy with molecular alignment in films .
- Computational simulations : Models exciton coupling in dimeric or stacked configurations to explain absorption/emission quenching .
Q. How can this compound derivatives be engineered for near-infrared (NIR) emission in bioimaging?
NIR emission (up to 770 nm) is achieved by:
- Donor-acceptor design : Installing alkylamine donors and benzimidazole acceptors on the perylene core .
- Chemical bridging : Urea or aminal bridges between nitrogen atoms enhance Stokes shifts (130 nm) and photostability .
- Aqueous solubility : Sulfonate groups improve biocompatibility for live-cell imaging .
Q. What in silico approaches are used to design this compound derivatives with targeted properties?
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
